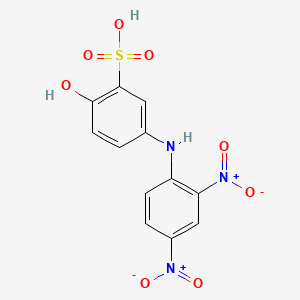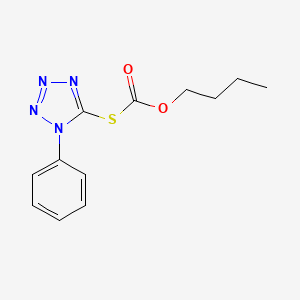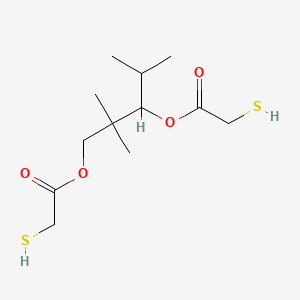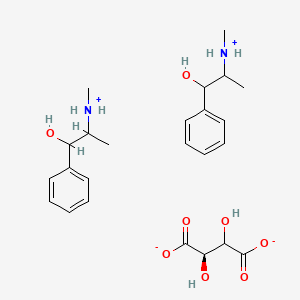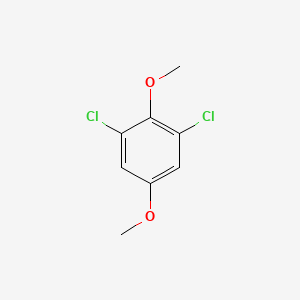
Einecs 304-097-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 304-097-3 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Einecs 304-097-3 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthesis typically involves multiple steps, including the use of catalysts and specific temperature and pressure conditions to achieve the desired chemical structure .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up to meet commercial demands. This involves the use of large reactors and continuous production processes. The industrial methods focus on optimizing yield and minimizing waste, ensuring that the compound is produced efficiently and sustainably .
Chemical Reactions Analysis
Types of Reactions
Einecs 304-097-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents like hydrogen gas or metal hydrides.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are carried out under specific conditions, such as controlled temperature and pressure, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Einecs 304-097-3 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies to understand its effects on cellular processes.
Medicine: Research in medicine explores its potential therapeutic applications and interactions with biological targets.
Industry: In industrial applications, this compound is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of Einecs 304-097-3 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This can lead to changes in cellular processes and biochemical pathways, ultimately affecting the overall biological system .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Einecs 304-097-3 include other substances listed in the EINECS inventory, such as:
- Formaldehyde (Einecs 200-001-8)
- Guanidinium chloride (Einecs 200-002-3)
- Dexamethasone (Einecs 200-003-9) .
Uniqueness
This compound is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds. Its distinct reactivity and applications make it valuable in various fields of research and industry .
Properties
CAS No. |
94236-99-4 |
|---|---|
Molecular Formula |
C32H68N2O11S |
Molecular Weight |
689.0 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;4-icosoxy-4-oxo-2-sulfobutanoic acid |
InChI |
InChI=1S/C24H46O7S.2C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-31-23(25)21-22(24(26)27)32(28,29)30;2*6-3-1-5-2-4-7/h22H,2-21H2,1H3,(H,26,27)(H,28,29,30);2*5-7H,1-4H2 |
InChI Key |
CSXRVMNBTNOWGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCOC(=O)CC(C(=O)O)S(=O)(=O)O.C(CO)NCCO.C(CO)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






